molecular formula C16H11N3S B4149246 N-acridin-9-yl-1,3-thiazol-2-amine CAS No. 4439-08-1

N-acridin-9-yl-1,3-thiazol-2-amine

Cat. No.: B4149246
CAS No.: 4439-08-1
M. Wt: 277.3 g/mol
InChI Key: UBIRHIAEMDOENW-UHFFFAOYSA-N
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Description

N-acridin-9-yl-1,3-thiazol-2-amine: is a heterocyclic compound that combines the structural features of both thiazole and acridine moieties. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while acridine is a tricyclic aromatic system. This compound is of significant interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acridin-9-yl-1,3-thiazol-2-amine typically involves the cyclization and condensation of haloketones with thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions . Another approach is the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale cyclization reactions using haloketones and thioamides. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-acridin-9-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-acridin-9-yl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-acridin-9-yl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acridine moiety can intercalate into DNA, disrupting its structure and function. This dual mechanism contributes to the compound’s diverse biological activities .

Comparison with Similar Compounds

Uniqueness: N-acridin-9-yl-1,3-thiazol-2-amine is unique due to its combination of thiazole and acridine moieties, which confer a broad spectrum of biological activities. Its ability to interact with both enzymes and DNA makes it a versatile compound for various applications .

Properties

IUPAC Name

N-acridin-9-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3S/c1-3-7-13-11(5-1)15(19-16-17-9-10-20-16)12-6-2-4-8-14(12)18-13/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIRHIAEMDOENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319082
Record name N-acridin-9-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-08-1
Record name NSC339548
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-acridin-9-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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